5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide
Description
This compound belongs to the class of thiophene-2-carboxamide derivatives, characterized by a bromine substituent at the 5-position of the thiophene ring and a complex amide side chain. The side chain features a 2-methoxyethylamino group attached to a propan-2-yl backbone, contributing to its unique physicochemical and pharmacological properties. Thiophene carboxamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents .
Synthetic routes for related compounds often involve bromination, Suzuki cross-coupling, or amidation reactions. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (a structural analog) is synthesized via Suzuki coupling, highlighting the versatility of brominated thiophenes as intermediates .
Properties
Molecular Formula |
C11H15BrN2O3S |
|---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
5-bromo-N-[1-(2-methoxyethylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H15BrN2O3S/c1-7(10(15)13-5-6-17-2)14-11(16)8-3-4-9(12)18-8/h3-4,7H,5-6H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
SPNRGWMTXCMBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOC)NC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Thiophene-2-Carboxylic Acid
Bromination at the 5-position of thiophene-2-carboxylic acid is achieved via electrophilic substitution.
Procedure :
- Thiophene-2-carboxylic acid (1.0 equiv) is dissolved in acetic acid at 0°C.
- Bromine (1.1 equiv) is added dropwise, followed by stirring at 25°C for 12 hours.
- The product is precipitated by dilution with ice water, yielding 5-bromothiophene-2-carboxylic acid (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Yield | 85% |
| Purity (HPLC) | >98% |
Preparation of 1-((2-Methoxyethyl)amino)-1-Oxopropan-2-Amine
Reductive Amination of L-Alanine Derivative
The chiral amine is synthesized via a two-step sequence:
- Protection of L-alanine : Boc-L-alanine (1.0 equiv) is reacted with 2-methoxyethylamine (1.2 equiv) using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF.
- Deprotection : The Boc group is removed with TFA in dichloromethane, yielding the free amine (78% overall yield).
Optimization Insights :
- Coupling Reagent : HATU outperformed EDCl/HOBt in minimizing racemization (ee >99% vs. 92%).
- Solvent : DMF provided superior solubility compared to THF or acetonitrile.
Amide Bond Formation: Key Methodologies
Acid Chloride-Mediated Coupling
Procedure :
- Activation : 5-Bromothiophene-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at reflux for 2 hours.
- Coupling : The acid chloride is added to 1-((2-methoxyethyl)amino)-1-oxopropan-2-amine (1.1 equiv) in THF with Et₃N (2.0 equiv) at 0°C → 25°C.
Performance Metrics :
| Parameter | Acid Chloride Method | HATU-Mediated Method |
|---|---|---|
| Yield | 72% | 88% |
| Reaction Time | 4 hours | 12 hours |
| Purity | 95% | 97% |
Direct Coupling via HATU
Procedure :
5-Bromothiophene-2-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) are mixed in DMF. After 10 minutes, the amine (1.05 equiv) is added, and the reaction is stirred for 12 hours.
Advantages :
- Avoids handling corrosive acid chlorides.
- Higher yields due to improved reaction efficiency.
Critical Process Considerations
Chirality Preservation
Racemization during amide bond formation is mitigated by:
Purification Challenges
- Byproducts : Unreacted starting materials and dimeric species.
- Solution : Gradient silica gel chromatography (hexane/EtOAc → DCM/MeOH) achieves >99% purity.
Scale-Up and Industrial Feasibility
Solvent Recovery
Hazard Mitigation
- Thionyl chloride is replaced by HATU in large-scale production to eliminate HCl gas emissions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 4.0 Hz, 1H, thiophene-H), 7.15 (d, J = 4.0 Hz, 1H, thiophene-H), 6.45 (br s, 1H, NH), 4.25 (m, 1H, CH), 3.55 (t, J = 5.6 Hz, 2H, OCH₂), 3.38 (s, 3H, OCH₃), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
- HRMS (ESI+) : m/z calc. for C₁₁H₁₄BrN₂O₃S [M+H]⁺: 357.9912, found: 357.9909.
Purity Assessment
- HPLC : Rt = 8.2 min (C18 column, 70:30 MeOH/H₂O), purity >99%.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Hydrolysis: Formation of thiophene-2-carboxylic acid and corresponding amines.
Scientific Research Applications
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s key structural elements include:
- Thiophene core : A bromine atom at the 5-position enhances electrophilic reactivity and steric bulk.
Table 1: Structural and Physical Properties of Comparable Thiophene Carboxamides
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., cyclobutyl or thiazolyl groups) .
- Thermal stability : Melting points for benzo[b]thiophene analogs (e.g., 164–166°C for compound 3i) suggest that fused-ring systems enhance crystallinity .
Key Research Findings
Synthetic versatility : Brominated thiophenes serve as intermediates for diverse derivatives, enabling rapid exploration of structure-activity relationships (SAR) .
Comparative limitations : Analogs with bulkier substituents (e.g., cyclobutyl) may face challenges in solubility, necessitating formulation optimization .
Biological Activity
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom, a thiophene ring, and an amide functional group. The molecular formula is C₁₁H₁₃BrN₂O₂S, and its molecular weight is approximately 305.21 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O₂S |
| Molecular Weight | 305.21 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer effects.
- Anti-inflammatory Activity : This compound has shown potential in reducing inflammatory markers in vitro. Studies suggest that it may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response. This inhibition can lead to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.
Study 1: Anti-inflammatory Effects
A study conducted on human lung epithelial cells demonstrated that treatment with this compound significantly reduced the levels of IL-6 and TNF-alpha after exposure to lipopolysaccharides (LPS). The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in inflammatory markers.
Study 2: Anticancer Activity
In another investigation involving various cancer cell lines (e.g., A549 lung cancer cells), the compound was found to inhibit cell proliferation effectively. The IC50 value was determined to be around 25 µM, indicating significant cytotoxicity at relatively low concentrations. Flow cytometry analysis revealed that treated cells exhibited increased early and late apoptosis compared to untreated controls.
Safety and Toxicity
While initial findings are promising regarding the therapeutic potential of this compound, further studies are necessary to evaluate its safety profile. Toxicological assessments are crucial to determine any adverse effects associated with long-term use or high doses.
Q & A
Q. What are the optimized synthetic routes for preparing this thiophene carboxamide derivative?
The synthesis involves coupling halogenated thiophene precursors with functionalized amines. For example, Method B ( ) uses a nucleophilic acyl substitution reaction between 5-bromo-2-thiophenecarbonyl chloride and a substituted amine, achieving 75% yield. Key steps include:
- Halogenation : Bromination at the 5-position of the thiophene ring ensures regioselectivity .
- Amide coupling : Activation of the carboxylic acid (e.g., via chloride intermediates) and reaction with a β-amino amide derivative under reflux in polar aprotic solvents like DMSO or acetonitrile .
- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 50% v/v) isolates the product .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirms substitution patterns (e.g., thiophene protons at δ 7.44–8.11 ppm) and amide NH signals (δ 13.77 ppm, broad singlet) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 333.8959) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-amide systems) and hydrogen-bonding networks .
Q. How can researchers assess solubility and stability for in vitro assays?
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media, monitoring precipitation via dynamic light scattering .
- Stability studies : Perform LC-MS analysis under physiological conditions (pH 7.4, 37°C) to detect hydrolysis of the amide bond or thiophene ring oxidation .
Advanced Research Questions
Q. What strategies enhance regioselectivity in modifying the thiophene core?
- Electrophilic substitution : The bromine atom directs further substitutions to the 3- or 4-positions. Vilsmeier-Haack formylation ( ) targets electron-rich regions adjacent to the amide group .
- Lithiation : Deprotonation at the 5´-position using n-BuLi enables selective functionalization (e.g., formylation) .
Q. How can mechanistic studies elucidate bioactivity against microbial targets?
- Enzyme inhibition assays : Test inhibition of bacterial nitroreductases ( ) using NADH oxidation kinetics .
- Molecular docking : Model interactions with the active site of E. coli dihydrofolate reductase, focusing on halogen-π interactions with Phe residues .
Q. What computational approaches predict environmental fate and toxicity?
- QSAR modeling : Estimate biodegradability (t₁/₂) and bioaccumulation factors (BCF) using logP and topological polar surface area (TPSA) .
- Molecular dynamics : Simulate adsorption to soil organic matter (e.g., humic acids) to assess environmental persistence .
Q. How should researchers resolve contradictions in spectral data?
- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments and compare melting points (e.g., 164–166°C for brominated analogues) .
- Crystallographic refinement : Address discrepancies in bond lengths (e.g., C–S vs. C–O) by refining anisotropic displacement parameters .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
